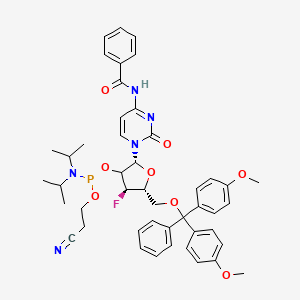
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2 is a peptide consisting of a sequence of amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of peptides like this one is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting parameters like temperature, solvent, and reagent concentrations.
化学反应分析
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Site-directed mutagenesis using specific reagents for amino acid replacement.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Chemistry
In chemistry, this peptide can be used to study peptide bond formation, stability, and interactions . It serves as a model compound for understanding the principles of peptide chemistry.
Biology
In biology, this peptide is used to investigate protein folding, enzyme-substrate interactions, and cellular signaling pathways . It can also be employed in studies related to antimicrobial activity and immune response .
Medicine
In medicine, peptides like this one are explored for their potential as therapeutic agents . They can be used in the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industry, this peptide finds applications in the development of biosensors, diagnostic tools, and as a component in cosmetic formulations .
作用机制
The mechanism of action of this peptide involves its interaction with specific molecular targets . The peptide can bind to receptors, enzymes, or other proteins, modulating their activity. The cysteine residues play a crucial role in forming disulfide bonds, which stabilize the peptide’s structure and enhance its binding affinity. The histidine and serine residues are often involved in catalytic activities, contributing to the peptide’s biological functions.
相似化合物的比较
Similar Compounds
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-OH: Similar structure but with a carboxyl group at the C-terminus.
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-OMe: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2 lies in its amide group at the C-terminus , which can influence its stability, solubility, and biological activity. The presence of multiple cysteine residues allows for the formation of disulfide bonds , which are essential for maintaining the peptide’s three-dimensional structure and function.
属性
分子式 |
C58H92N18O18S5 |
|---|---|
分子量 |
1489.8 g/mol |
IUPAC 名称 |
(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-9-[(2S)-butan-2-yl]-18,27,45-tris(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-24-methyl-21-(2-methylsulfanylethyl)-8,11,17,20,23,26,29,32,35,41,44,47,49-tridecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,16,19,22,25,28,31,34,40,43,46,48-tridecazatetracyclo[28.17.7.012,16.036,40]tetrapentacontane-6-carboxamide |
InChI |
InChI=1S/C58H92N18O18S5/c1-7-28(4)44-56(92)70-36(45(60)81)22-96-98-24-38-51(87)68-34(20-78)49(85)66-32(16-30-18-61-26-62-30)57(93)75-13-8-10-40(75)53(89)73-43(27(2)3)55(91)72-39(25-99-97-23-37(50(86)71-38)64-42(80)17-59)52(88)67-33(19-77)48(84)63-29(5)46(82)65-31(12-15-95-6)47(83)69-35(21-79)58(94)76-14-9-11-41(76)54(90)74-44/h18,26-29,31-41,43-44,77-79H,7-17,19-25,59H2,1-6H3,(H2,60,81)(H,61,62)(H,63,84)(H,64,80)(H,65,82)(H,66,85)(H,67,88)(H,68,87)(H,69,83)(H,70,92)(H,71,86)(H,72,91)(H,73,89)(H,74,90)/t28-,29-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |
InChI 键 |
XYNXUMFICNCKEN-LBSPCVAOSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CO)CCSC)C)CO)C(C)C)CC5=CN=CN5)CO)C(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)CO)CCSC)C)CO)C(C)C)CC5=CN=CN5)CO)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


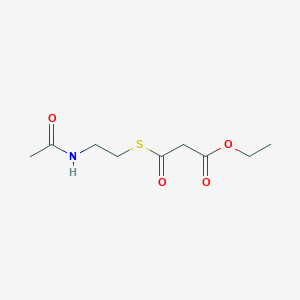
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
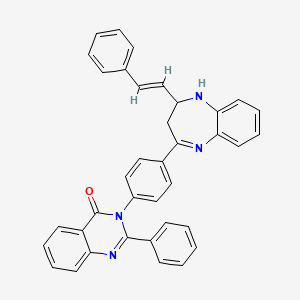



![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
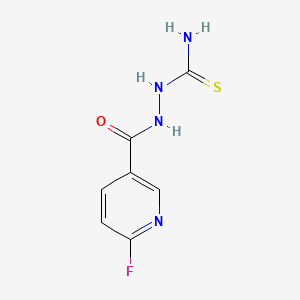
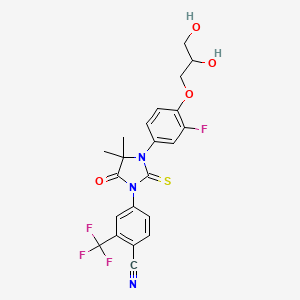
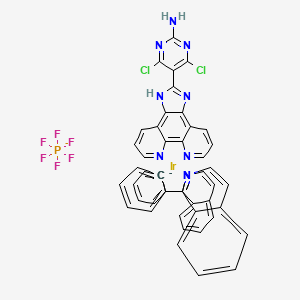

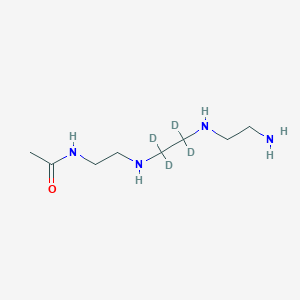
![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
